Propanediamide, N-phenyl-N'-(phenylsulfonyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- typically involves the reaction of phenylsulfonyl chloride with N-phenylpropanediamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Propanediamide, N-phenyl-N’-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and phenylsulfonyl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanediamide, N-phenyl-N’-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Propanediamide, N-phenyl-N’-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Propanediamide, 2-ethyl-2-phenyl-: This compound has a similar propanediamide backbone but with different substituents, leading to distinct chemical properties.
Propanamide, 2,2-dimethyl-N-phenyl-: Another related compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness
Propanediamide, N-phenyl-N’-(phenylsulfonyl)- is unique due to the presence of both phenyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
188771-79-1 |
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Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C15H14N2O4S/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) |
InChI Key |
REIPQNNPAWNJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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